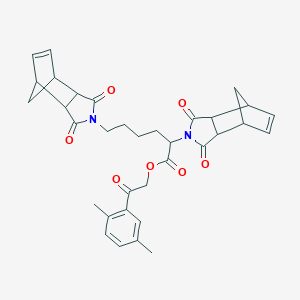
2-(4-METHOXYPHENYL)-2-OXOETHYL 2-CYCLOHEXYL-1,3-DIOXOISOINDOLE-5-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-METHOXYPHENYL)-2-OXOETHYL 2-CYCLOHEXYL-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of isoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYPHENYL)-2-OXOETHYL 2-CYCLOHEXYL-1,3-DIOXOISOINDOLE-5-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoindole Core: This can be achieved through the cyclization of a suitable precursor, such as a phthalic anhydride derivative, under acidic or basic conditions.
Introduction of the Cyclohexyl Group: This step might involve the alkylation of the isoindole core using cyclohexyl halides in the presence of a strong base.
Attachment of the 4-Methoxyphenyl Group: This can be done through a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and a Lewis acid catalyst.
Formation of the Final Product: The final step involves the esterification of the intermediate compound with 2-oxoethyl groups under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHOXYPHENYL)-2-OXOETHYL 2-CYCLOHEXYL-1,3-DIOXOISOINDOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-METHOXYPHENYL)-2-OXOETHYL 2-CYCLOHEXYL-1,3-DIOXOISOINDOLE-5-CARBOXYLATE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, this compound might be explored for its potential pharmacological properties. Isoindole derivatives are known to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of 2-(4-METHOXYPHENYL)-2-OXOETHYL 2-CYCLOHEXYL-1,3-DIOXOISOINDOLE-5-CARBOXYLATE would depend on its specific application. In a pharmacological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)-2-oxoethyl 2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindole-3-carboxylate
- 2-(4-methoxyphenyl)-2-oxoethyl 2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylate
Uniqueness
The uniqueness of 2-(4-METHOXYPHENYL)-2-OXOETHYL 2-CYCLOHEXYL-1,3-DIOXOISOINDOLE-5-CARBOXYLATE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-methoxyphenyl group and the cyclohexyl group can impart distinct properties compared to other isoindole derivatives.
Properties
Molecular Formula |
C24H23NO6 |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 2-cyclohexyl-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C24H23NO6/c1-30-18-10-7-15(8-11-18)21(26)14-31-24(29)16-9-12-19-20(13-16)23(28)25(22(19)27)17-5-3-2-4-6-17/h7-13,17H,2-6,14H2,1H3 |
InChI Key |
AFNBOPQLMGNNSH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4CCCCC4 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Methoxyphenyl)-2-oxoethyl 2-[4-(isobutoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B341241.png)

![2-(4-Bromophenyl)-2-oxoethyl 4-oxo-4-[3-(trifluoromethyl)anilino]butanoate](/img/structure/B341245.png)

![2-(4-CHLOROPHENYL)-2-OXOETHYL 3-[(3-HYDROXYPHENYL)CARBAMOYL]PROPANOATE](/img/structure/B341248.png)
![2-(2,5-Dimethylphenyl)-2-oxoethyl 4-[(4-hydroxyphenyl)amino]-4-oxobutanoate](/img/structure/B341249.png)




![2-Methylpropyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B341255.png)

![N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B341262.png)
![Pentyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B341264.png)
